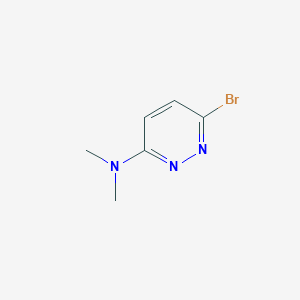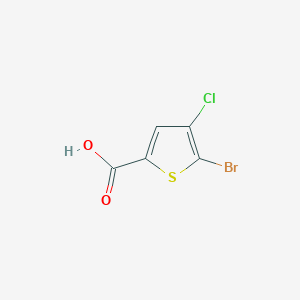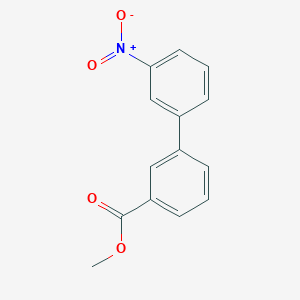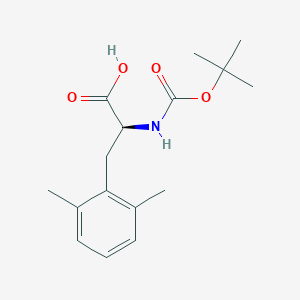![molecular formula C19H13N5 B169497 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine CAS No. 111397-62-7](/img/structure/B169497.png)
3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine is a compound that features a pyridine core substituted with benzo[d]imidazole groups at the 3 and 5 positions. This structure is related to the family of N-heterocyclic carbenes and imidazo[1,5-a]pyridines, which are known for their stability and versatility in coordination chemistry and catalysis .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of N-heterocyclic carbenes or imidazo[1,5-a]pyridines through the reaction of aminopyridines with various reagents. For example, imidazo[1,5-a]pyridine derivatives have been synthesized from imidazo[1,5-a]pyridin-3-ylidenes and mesoionic carbenes . Additionally, the synthesis of imidazo[1,2-a]pyridines can be achieved by oxidative coupling of 2-aminopyridines with β-keto esters or 1,3-diones .
Molecular Structure Analysis
The molecular structure of a closely related compound, 2,6-bis(1-benzyl-1H-benzo[d]imidazol
Aplicaciones Científicas De Investigación
Chemical and Spectroscopic Properties
3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine and related compounds have been studied for their diverse chemical and spectroscopic properties. For instance, Boča et al. (2011) provided a comprehensive review of the chemistry and properties of compounds containing pyridine-2,6-diylbis(1H-benzimidazole). The review summarized preparation procedures, various protonated/deprotonated forms, complex compounds, and key properties such as spectroscopic characteristics, structures, magnetic properties, and biological/electrochemical activity (Boča, Jameson, & Linert, 2011).
Catalysis and Synthesis Applications
The heterocyclic N-oxide motif, which includes pyridine derivatives, plays a significant role in organic synthesis, catalysis, and medicinal applications. Compounds like this compound have been employed in forming metal complexes, designing catalysts, and in asymmetric catalysis and synthesis. Their usefulness extends to drug development due to properties like anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019). Kantam et al. (2013) discussed the role of such compounds in recyclable copper catalyst systems for C-N bond forming cross-coupling reactions, emphasizing their potential in commercial exploitation (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).
Biological and Medical Significance
While focusing on applications beyond drug usage and side effects, it's noteworthy that these compounds also have significant implications in medical chemistry. For instance, Sanapalli et al. (2022) reviewed the antibacterial profile and structure–activity relationship of synthesized Imidazopyridine-Based Derivatives, highlighting their importance in combating multi-drug-resistant bacterial infections (Sanapalli et al., 2022). Similarly, the comprehensive review by Garrido et al. (2021) on imidazo[1,2-b]pyridazine compounds showcases their prominence in medicinal chemistry, particularly for their therapeutic applications (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that imidazole-containing compounds, which include benzimidazoles, have a broad range of biological activities . They can interact with various targets, including enzymes like spleen tyrosine kinase (Syk) , and cellular structures like microtubules .
Mode of Action
Benzimidazole compounds are known to mimic properties of dna bases . This allows them to interact with various biological targets. For instance, some benzimidazole derivatives can inhibit the Syk enzyme, which plays a key role in the B cell receptor signaling pathway . Other benzimidazole compounds can inhibit microtubule assembly formation .
Biochemical Pathways
Benzimidazole compounds are known to affect various biochemical pathways due to their broad range of biological activities . For example, inhibition of the Syk enzyme can affect the B cell receptor signaling pathway , and inhibition of microtubule assembly can disrupt cell division .
Pharmacokinetics
It’s known that imidazole is a highly soluble compound , which could potentially influence the bioavailability of this compound.
Result of Action
It’s known that benzimidazole compounds can have various biological effects, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . For instance, some benzimidazole derivatives can inhibit the Syk enzyme , and others can inhibit microtubule assembly .
Action Environment
It’s known that the biological activity of benzimidazoles can be tuned and accelerated in coordination compounds . This suggests that the chemical environment can influence the action of benzimidazole compounds.
Propiedades
IUPAC Name |
2-[5-(1H-benzimidazol-2-yl)pyridin-3-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5/c1-2-6-15-14(5-1)21-18(22-15)12-9-13(11-20-10-12)19-23-16-7-3-4-8-17(16)24-19/h1-11H,(H,21,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATQTLFKVWKYJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CN=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648981 |
Source


|
| Record name | 2,2'-(Pyridine-3,5-diyl)bis(1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111397-62-7 |
Source


|
| Record name | 2,2'-(Pyridine-3,5-diyl)bis(1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the most efficient method for synthesizing 3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine, according to the research?
A1: The research highlights a novel approach for synthesizing this compound using microwave irradiation. This method utilizes a reaction between o-phenylenediamine and pyridine 3,5-dicarboxylic acid, employing an orthogonal experimental method to determine the optimal reaction conditions. [, ] The study found that a reaction time of 1 minute, a power setting of 400 W, and 8 mL of polyphosphoric acid (PPA) resulted in a yield rate of 17%. [] This microwave-assisted technique offers potential advantages over conventional methods in terms of reaction speed and efficiency.
Q2: How was the synthesized this compound characterized in the study?
A2: Following synthesis, the compound's identity was confirmed using a combination of spectroscopic techniques, including infrared (IR) spectroscopy and ultraviolet-visible (UV) spectroscopy. [, ] Additionally, the melting point of the synthesized compound was determined to further verify its identity and purity. These characterization methods provided essential data to confirm the successful synthesis of the target compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B169433.png)





